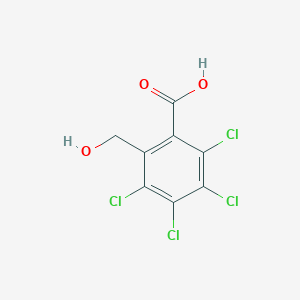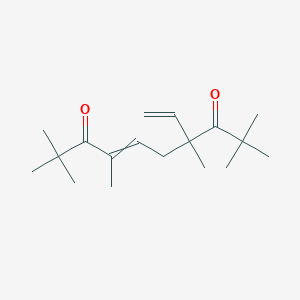
N~2~-Methyl-N~2~-(4-methylphenyl)-N-naphthalen-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide is a complex organic compound with a unique structure that combines a naphthalene ring with a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-ylamine with methyl p-tolyl ketone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-yl oxides, while reduction may produce naphthalene-2-ylamines. Substitution reactions can result in a variety of substituted acetamides.
Scientific Research Applications
2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide
- 2-(methyl(p-tolyl)amino)-N-(phenyl)acetamide
- 2-(methyl(p-tolyl)amino)-N-(benzyl)acetamide
Uniqueness
2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide is unique due to its specific structural features, such as the naphthalene ring and the substituted acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62227-40-1 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(N,4-dimethylanilino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C20H20N2O/c1-15-7-11-19(12-8-15)22(2)14-20(23)21-18-10-9-16-5-3-4-6-17(16)13-18/h3-13H,14H2,1-2H3,(H,21,23) |
InChI Key |
YBMDKAITMIPKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14536354.png)




![3-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]propanamide](/img/structure/B14536378.png)
![Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14536387.png)
![N,N'-Bis[(hydroxymethoxy)methyl]urea](/img/structure/B14536392.png)




![N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N'-phenylurea](/img/structure/B14536420.png)
